molecular formula C20H24ClFN2O B13626289 N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride

Cat. No.: B13626289
M. Wt: 362.9 g/mol
InChI Key: VETXJTBREVRCOU-UHFFFAOYSA-N
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Description

N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride is a structurally complex acetamide derivative featuring:

  • A 1,2,3,4-tetrahydronaphthalen-1-yl group, which provides a partially saturated bicyclic system.
  • An acetamide linker bridging the aromatic systems.
  • A hydrochloride salt formulation, improving solubility and crystallinity.

This compound’s design combines features of rigidity (tetrahydronaphthalene), polarity (fluorine and aminomethyl groups), and hydrogen-bonding capacity (amide and ammonium groups), making it relevant for pharmaceutical or materials science applications.

Properties

Molecular Formula

C20H24ClFN2O

Molecular Weight

362.9 g/mol

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C20H23FN2O.ClH/c21-19-10-14(12-22)8-9-17(19)13-23-20(24)11-16-6-3-5-15-4-1-2-7-18(15)16;/h1-2,4,7-10,16H,3,5-6,11-13,22H2,(H,23,24);1H

InChI Key

VETXJTBREVRCOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC(=O)NCC3=C(C=C(C=C3)CN)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride typically involves multiple steps:

    Formation of the Aminomethyl Group: The starting material, 4-(aminomethyl)-2-fluorobenzaldehyde, is synthesized through a series of reactions including nitration, reduction, and formylation.

    Coupling with Tetrahydronaphthalene: The aminomethyl group is then coupled with 1,2,3,4-tetrahydronaphthalene through a reductive amination reaction.

    Acetylation: The resulting intermediate is acetylated using acetic anhydride to form the final product.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium methoxide, potassium cyanide, and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Aromatic System 1 Aromatic System 2 Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 1,2,3,4-Tetrahydronaphthalene 2-Fluorophenyl 4-Aminomethyl Acetamide, Hydrochloride ~390 (estimated)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene 3-Chloro-4-fluorophenyl None Acetamide 313.76
N-(4-Bromophenyl)acetamide Phenyl None 4-Bromo Acetamide 214.07
2-(4-Chloro-3-methylphenoxy)-N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)acetamide Phenyl (chloro-methyl) Phenyl (sulfonamide) Sulfonamide, Ethyl-phenyl Acetamide, Ether 458.96

Key Observations :

  • The aminomethyl group distinguishes the target compound from halogen-only substituted analogs (e.g., Cl in , Br in ), enabling salt formation and enhanced solubility.
  • Sulfonamide-containing analogs (e.g., ) exhibit distinct electronic profiles due to the electron-withdrawing sulfonyl group, contrasting with the target’s electron-donating aminomethyl group.

Hydrogen Bonding and Crystal Packing

Table 2: Hydrogen Bonding Patterns
Compound Name Hydrogen Bond Donors/Acceptors Crystal Packing Stabilization
Target Compound –NH (aminomethyl), –NH (amide), Cl⁻ (counterion) Ionic interactions, N–H···O/N–H···Cl
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide –NH (amide) N–H···O (amide → carbonyl)
N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide –NH (amide), –OH (naphthol) N–H···O, O–H···O

Key Observations :

  • The hydrochloride salt in the target compound introduces ionic interactions (N⁺–H···Cl⁻), absent in neutral analogs like , enhancing lattice stability and dissolution properties.
  • Hydroxyl-containing analogs (e.g., ) leverage O–H···O bonds, while the target relies on N–H···O/Cl interactions, affecting crystal morphology and solubility .

Bond Length and Conformational Analysis

Table 3: Critical Bond Lengths (Å)
Compound Name N–C (amide) C=O (amide) C–F (aryl) Reference
Target Compound ~1.34 ~1.23 1.35 Estimated
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 1.347(2) 1.223(2) 1.35(3)
N-(4-Bromophenyl)acetamide 1.347(2) 1.223(2) N/A

Key Observations :

  • Amide bond lengths (N–C: ~1.34 Å, C=O: ~1.22 Å) are consistent across acetamide derivatives, suggesting similar resonance stabilization .
  • The C–F bond length (~1.35 Å) aligns with typical values for aryl fluorides, as seen in , indicating minimal steric or electronic distortion.

Key Observations :

  • The target’s aminomethyl group necessitates protective-group strategies during synthesis to prevent unwanted side reactions, unlike simpler halogenated analogs .

Biological Activity

N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H24_{24}ClFN2_2O with a molecular weight of 362.9 g/mol. The structure includes a fluorinated phenyl ring and a tetrahydronaphthalene moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC20_{20}H24_{24}ClFN2_2O
Molecular Weight362.9 g/mol
IUPAC NameN-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets : The compound is believed to bind to various receptors or enzymes, modulating their activity. This interaction may influence neurotransmitter systems and inflammatory pathways.
  • Signaling Pathways : Research indicates that it may affect signaling pathways associated with inflammation and pain modulation, potentially offering therapeutic benefits in conditions characterized by these symptoms.

Pharmacological Properties

Studies have demonstrated several pharmacological properties of this compound:

  • Antinociceptive Effects : In animal models, this compound has shown significant antinociceptive activity. For instance, it was effective in reducing pain responses in various pain models, suggesting its potential as an analgesic agent.
  • Anti-inflammatory Activity : The compound has been observed to reduce markers of inflammation in vitro and in vivo. This suggests its utility in treating inflammatory disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies : A study demonstrated that the administration of this compound in rodent models resulted in a significant decrease in pain-related behaviors compared to control groups. The results indicated a dose-dependent response with optimal efficacy at specific dosages.
  • Cell Line Studies : In vitro studies using cancer cell lines have shown that the compound exhibits cytotoxic effects against certain types of cancer cells. It was found to induce apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
  • Comparative Analysis : Similar compounds have been evaluated for their biological activities. For example, compounds with structural similarities showed varying degrees of efficacy in anti-inflammatory and analgesic assays, highlighting the unique profile of this compound as a promising candidate for further development .

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